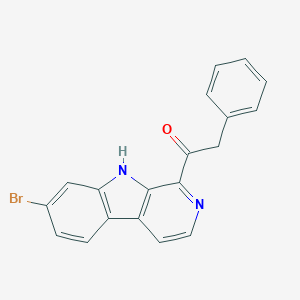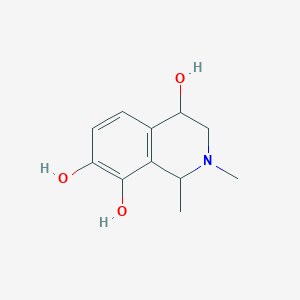
1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol, also known as THIQ, is a compound that has been extensively studied for its potential therapeutic applications. THIQ is a naturally occurring compound found in the brain and is a precursor to the neurotransmitter dopamine. THIQ has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol is not fully understood, but it is thought to act as a dopamine receptor agonist. 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol has been shown to bind to dopamine receptors in the brain, leading to an increase in dopamine release. This increase in dopamine release can lead to a variety of biochemical and physiological effects.
Biochemische Und Physiologische Effekte
1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol has been shown to have a variety of biochemical and physiological effects, including increasing dopamine release, reducing the activity of dopamine transporters, and increasing the activity of dopamine receptors. 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol has also been shown to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol has several advantages for use in lab experiments, including its ability to increase dopamine release and its antioxidant properties. However, 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol also has several limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol. One area of research could focus on the development of new synthesis methods for 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol, which could improve its purity and yield. Another area of research could focus on the development of new therapeutic applications for 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol, including its potential use in the treatment of neurodegenerative diseases. Additionally, further research could be done to better understand the mechanism of action of 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol and its effects on the brain.
Synthesemethoden
1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol can be synthesized through a variety of methods, including chemical synthesis and enzymatic conversion. Chemical synthesis involves the use of chemical reactions to produce 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol from precursor compounds. Enzymatic conversion involves the use of enzymes to catalyze the conversion of precursor compounds into 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol. Both methods have been used successfully to produce 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol in the laboratory.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol has been the subject of extensive scientific research due to its potential therapeutic applications. 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol has been shown to have a variety of effects on the brain, including increasing dopamine release and reducing the activity of dopamine transporters. These effects make 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol a promising candidate for the treatment of Parkinson's disease and other dopamine-related disorders.
Eigenschaften
CAS-Nummer |
102830-22-8 |
|---|---|
Produktname |
1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol |
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,7,8-triol |
InChI |
InChI=1S/C11H15NO3/c1-6-10-7(9(14)5-12(6)2)3-4-8(13)11(10)15/h3-4,6,9,13-15H,5H2,1-2H3 |
InChI-Schlüssel |
FFPOPDFIKAHFHN-UHFFFAOYSA-N |
SMILES |
CC1C2=C(C=CC(=C2O)O)C(CN1C)O |
Kanonische SMILES |
CC1C2=C(C=CC(=C2O)O)C(CN1C)O |
Synonyme |
4,7,8-Isoquinolinetriol, 1,2,3,4-tetrahydro-1,2-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



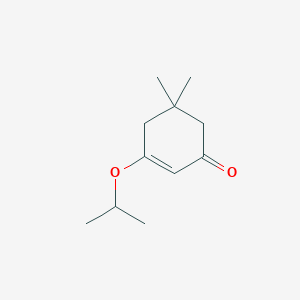
![3-Methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B33673.png)
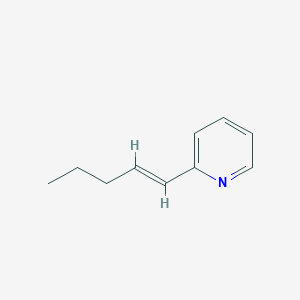
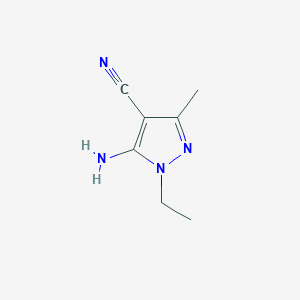
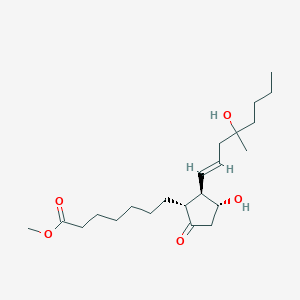
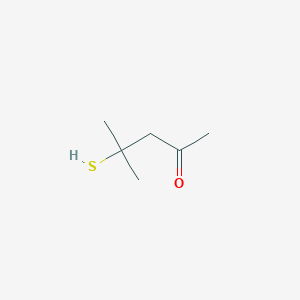
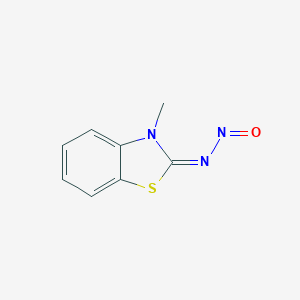
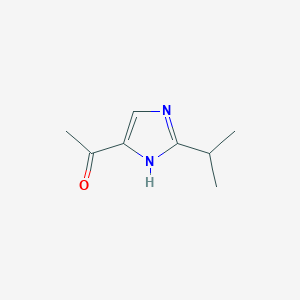
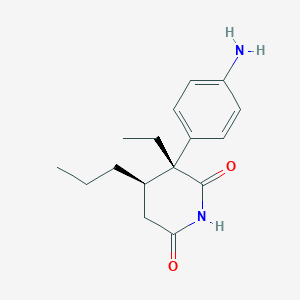

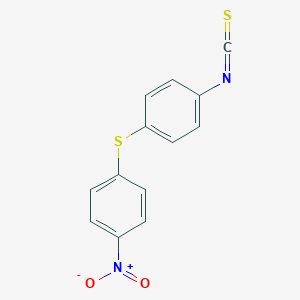
![2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl-](/img/structure/B33696.png)
![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B33698.png)
